2-Methyl-6-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyridine-3-carbonitrile
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Overview
Description
2-Methyl-6-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a nitrile group, a methyl group, and a methylated imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the nitrile group through a nucleophilic substitution reaction. The imidazole moiety can be attached via a condensation reaction with an appropriate aldehyde or ketone, followed by methylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent choice and purification steps are also critical to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Methyl-6-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The imidazole moiety can coordinate with metal ions, influencing enzymatic activity or receptor binding. The nitrile group can participate in hydrogen bonding or other non-covalent interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyridine: Lacks the nitrile group, which may affect its reactivity and biological activity.
6-[Methyl-[(1-methylimidazol-2-yl)methyl]amino]pyridine-3-carbonitrile: Lacks the 2-methyl group, potentially altering its steric and electronic properties.
Uniqueness
2-Methyl-6-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the nitrile and imidazole moieties allows for diverse interactions with biological targets and chemical reagents.
Properties
IUPAC Name |
2-methyl-6-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-10-11(8-14)4-5-12(16-10)18(3)9-13-15-6-7-17(13)2/h4-7H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYIJMVKOQCVQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)CC2=NC=CN2C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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